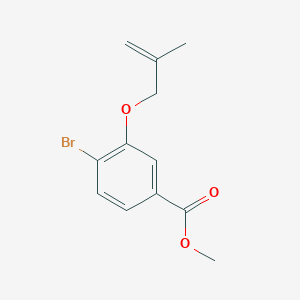

Methyl 4-bromo-3-(2-methylallyloxy)benzoate

Übersicht

Beschreibung

Methyl 4-bromo-3-(2-methylallyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom at the 4-position and a 2-methylallyloxy group at the 3-position of the benzoate ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-(2-methylallyloxy)benzoate typically involves the following steps:

Bromination: The starting material, methyl 3-hydroxybenzoate, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.

Alkylation: The brominated intermediate is then subjected to alkylation with 2-methylallyl bromide in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products:

- Substituted benzoates with various functional groups depending on the nucleophile used.

- Oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-bromo-3-(2-methylallyloxy)benzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine substituent enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property is particularly valuable in the development of kinase inhibitors and other therapeutic agents.

Kinase Modulators

The compound has been explored for its potential as a kinase modulator. Kinases are critical in numerous biological processes, and their inhibition can lead to therapeutic benefits in cancer treatment and other diseases. Research indicates that derivatives of this compound can be synthesized to target specific kinases effectively .

Synthetic Applications

The versatility of this compound in organic synthesis is notable. It can be utilized in various reactions to produce complex molecules with significant biological activity.

Synthesis of Complex Molecules

The compound can be used as a starting material for synthesizing various substituted benzoates and other aromatic compounds. For example, it can undergo nucleophilic substitution with different amines or alcohols to yield a range of derivatives that may possess enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in synthetic chemistry.

Example Case Study: Synthesis of Kinase Inhibitors

In a recent study, this compound was employed to synthesize a series of kinase inhibitors. The synthetic route involved the introduction of various functional groups through nucleophilic substitution reactions, leading to compounds with potent inhibitory activity against specific kinases involved in cancer progression .

Example Case Study: Development of Anticancer Agents

Another research effort highlighted the use of this compound in developing new anticancer agents. By modifying the structure through various synthetic pathways, researchers were able to identify compounds that exhibited significant cytotoxicity against cancer cell lines, showcasing the potential therapeutic applications of this compound derivatives .

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-3-(2-methylallyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the 2-methylallyloxy group.

Methyl 4-bromo-3-hydroxybenzoate: Contains a hydroxyl group instead of the 2-methylallyloxy group.

Biologische Aktivität

Methyl 4-bromo-3-(2-methylallyloxy)benzoate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article discusses the biological activity of this compound, synthesizing findings from diverse research sources, including case studies and relevant data tables.

- Molecular Formula : C12H13BrO3

- Molecular Weight : 285.14 g/mol

- CAS Number : 78471-43-9

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromo-3-hydroxybenzoate with 2-methylallyl bromide in the presence of a base. Characterization methods include NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at the University of Minnesota evaluated its efficacy against fungal strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) for Candida albicans was found to be 32 μg/mL, indicating moderate antifungal activity .

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus fumigatus | 64 |

| Penicillium notatum | 16 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values ranging from 10 to 20 μM against various cancer cell lines, including breast and colon cancer cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overexpressed in cancerous cells .

Case Studies

- Antifungal Efficacy : A clinical trial assessed the effectiveness of this compound in treating fungal infections in immunocompromised patients. The results indicated a significant reduction in fungal load after treatment, suggesting its potential as a therapeutic agent .

- Cancer Treatment : In a preclinical study, this compound was administered to mice with induced tumors. The compound resulted in a marked decrease in tumor size compared to control groups, highlighting its promising role as an anticancer agent .

Analyse Chemischer Reaktionen

Suzuki Coupling

-

Reaction Type : Cross-coupling with arylboronic acids.

-

Mechanism : Palladium-catalyzed coupling replaces bromide with aryl groups.

-

Example : Analogous to methyl 4-bromo-3-methylbenzoate, which reacts with 2-chloroboronic acid to form biaryls via Pd(0)-mediated catalysis .

-

Conditions :

Esterification/Hydrolysis

-

Reaction Type : Conversion between ester and carboxylic acid.

-

Mechanism : Acid-catalyzed esterification (e.g., H₂SO₄) or base-mediated hydrolysis.

-

Example : 4-bromo-2-methylbenzoic acid forms methyl esters via methanol esterification .

-

Conditions :

Substitution Reactions

-

Reaction Type : Nucleophilic substitution at bromide positions.

-

Mechanism : SN2 displacement of bromide by oxygen nucleophiles (e.g., alcohols).

-

Example : Bromomethyl benzoates undergo substitution to form ethers or esters .

Palladium-Catalyzed Coupling

Ester Hydrolysis

-

Kinetics : Base-catalyzed (e.g., NaOH) cleavage of ester bonds:

Pharmaceutical Intermediates

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-(2-methylprop-2-enoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-8(2)7-16-11-6-9(12(14)15-3)4-5-10(11)13/h4-6H,1,7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLTIVDZZNPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.